molecular formula C12H7ClN2O2S B1421583 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255784-16-7

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1421583
M. Wt: 278.71 g/mol
InChI Key: YBORZOIYAUOICC-UHFFFAOYSA-N
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Description

“3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another strategy involves the reaction of thiophene derivatives with isocyanates .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives are versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . They can also undergo reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

  • A study conducted by More et al. (2013) explored the synthesis of various substituted thieno[2,3-d]pyrimidines. They synthesized key intermediates including a compound structurally similar to 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, evaluating their potential as antibacterial agents.

Heterocyclic Synthesis

  • In the realm of heterocyclic synthesis, Hirota et al. (1990) synthesized several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. Their work contributes to the understanding of synthetic pathways and properties of these compounds.

Alkylation and Derivative Formation

  • Shestakov et al. (2014) investigated the synthesis of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their subsequent conversion into alkyl derivates (Shestakov et al., 2014). This study provides insights into the functionalization of these compounds.

Synthesis of Nucleoside Analogues

  • Fossey et al. (1995) focused on the synthesis of thieno[3,2-d]pyrimidine-2,4-dione nucleosides, demonstrating the modification of the carbohydrate moiety in these compounds (Fossey et al., 1995).

Biological Activity Exploration

  • El-Gazzar et al. (2006) prepared thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring to explore their biological activities, including adenosine kinase inhibition and anticancer properties (El-Gazzar et al., 2006).

Novel Synthetic Routes

  • Volovenko et al. (2002) presented novel synthetic routes to produce 6-hetaryl-4,5,7,8-tetrahydropyrrolo[1,2-a]thieno[3,2-e]pyrimidine-4,7-diones, contributing to the development of new thienopyrimidine derivatives (Volovenko et al., 2002).

Immunostimulant Activity

  • Gütschow et al. (1995) synthesized a series of 3-mercaptoalkylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and tested their immunostimulating activities (Gütschow et al., 1995).

Ribosylation and Derivative Synthesis

  • A study by Fossey et al. (1993) on the regiospecific ribosylation of thieno[3,2-d]pyrimidine-2,4-dione led to the synthesis of uridine and cytidine analogues, illustrating the versatility of these compounds in nucleoside analogue synthesis (Fossey et al., 1993).

GnRH Receptor Antagonist Synthesis

  • Research by Guo et al. (2003) involved the synthesis of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, showing potential for treating reproductive diseases (Guo et al., 2003).

Future Directions

Thienopyrimidine derivatives hold a unique place in medicinal chemistry and drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, the future directions for “3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives could involve further exploration of their anticancer properties and potential applications in other therapeutic areas.

properties

IUPAC Name

3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORZOIYAUOICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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